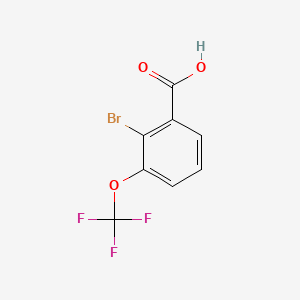

2-Bromo-3-(trifluoromethoxy)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-3-(trifluoromethoxy)benzoic acid is a chemical compound with the formula C8H4BrF3O3 . It is used in laboratory chemicals and for the manufacture of substances .

Synthesis Analysis

The synthesis of 2-Bromo-3-(trifluoromethoxy)benzoic acid involves complex chemical reactions . One study mentioned the kinetics of internal acyl migration and hydrolysis of the synthetic β-1-O-acyl-D-glucopyranuronates of 2-, 3-, and 4-(trifluoromethyl)benzoic acids .Molecular Structure Analysis

The molecular formula of 2-Bromo-3-(trifluoromethoxy)benzoic acid is C8H4BrF3O3 . Its average mass is 269.015 Da and its monoisotopic mass is 267.934662 Da .Chemical Reactions Analysis

The chemical reactions of 2-Bromo-3-(trifluoromethoxy)benzoic acid are complex and involve several steps . One study discussed the NMR spectroscopic and theoretical chemistry studies on the internal acyl migration reactions of the 1-O-acyl-beta-D-glucopyranuronate conjugates of 2-, 3-, and 4-(trifluoromethyl)benzoic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-3-(trifluoromethoxy)benzoic acid are not fully detailed in the available resources .科学的研究の応用

Organic Synthesis and Intermediates

2-Bromo-3-(trifluoromethoxy)benzoic acid serves as a pivotal intermediate in organic synthesis, facilitating the creation of diverse chemical structures. For instance, its conversion to phenyllithium compounds allows for further chemical transformations. This capability is highlighted in the synthesis of 1,2-didehydro-3-(trifluoromethoxy)benzenes, where it acts as a precursor to various naphthalene derivatives through aryne intermediates, demonstrating its utility in constructing complex aromatic systems (Schlosser & Castagnetti, 2001).

Catalysis and Fluorination Reactions

The compound plays a significant role in catalysis, particularly in trifluoromethylation reactions. A notable application is in the synthesis of 3-trifluoromethyl isocoumarins, where it facilitates the introduction of trifluoromethyl groups into bioactive molecules, showcasing its importance in medicinal chemistry and drug design (Zhou et al., 2020).

Material Science and Coordination Chemistry

In material science and coordination chemistry, 2-Bromo-3-(trifluoromethoxy)benzoic acid contributes to the development of novel materials. Its derivatives have been employed in the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis. For example, its role in generating zinc(II) coordination polymers underlines its versatility in constructing functional materials with selective sorption and fluorescence sensing capabilities (Hua et al., 2015).

Photophysical Studies and Fluorescence Probes

Furthermore, derivatives of 2-Bromo-3-(trifluoromethoxy)benzoic acid have been utilized in the development of fluorescence probes for detecting reactive oxygen species (ROS), illustrating its significance in biological and chemical research. This application is crucial for understanding oxidative stress and its impact on biological systems (Setsukinai et al., 2003).

Safety and Hazards

2-Bromo-3-(trifluoromethoxy)benzoic acid is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, spray, and contact with skin and eyes. It is recommended to wear protective gloves, clothing, eye protection, and face protection .

作用機序

Mode of Action

It’s worth noting that benzoic acid derivatives are often involved in nucleophilic substitution reactions .

Pharmacokinetics

The solubility of similar compounds in dense carbon dioxide has been studied, which could have implications for their bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-(trifluoromethoxy)benzoic acid . Factors such as temperature, pH, and the presence of other compounds can affect how it interacts with its targets and its overall effectiveness.

特性

IUPAC Name |

2-bromo-3-(trifluoromethoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O3/c9-6-4(7(13)14)2-1-3-5(6)15-8(10,11)12/h1-3H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHNIKRLAWTOLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenoxyacetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2849498.png)

![1-(4-fluorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2849500.png)

![2-methyl-4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2849501.png)

![4-(Mesitylsulfonyl)-8-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2849502.png)

![2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid, Mixture of diastereomers](/img/structure/B2849504.png)

![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B2849506.png)

![5-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2849509.png)

![N,N-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B2849510.png)

![3-(4-fluorophenyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2849515.png)